N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 2-amino-2-oxoethyl group at the 4-position and an oxazole ring bearing a cyclobutanecarboxamido moiety at the 2-position. The thiazole and oxazole cores are aromatic five-membered rings containing sulfur/oxygen and nitrogen atoms, respectively, which are common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions.
Propriétés
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c15-10(20)4-8-6-24-14(16-8)19-12(22)9-5-23-13(17-9)18-11(21)7-2-1-3-7/h5-7H,1-4H2,(H2,15,20)(H,16,19,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZPQFDDMXGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available thiazole and oxazole derivatives. The introduction of the cyclobutanecarboxamide moiety is crucial for enhancing the biological activity. The general synthetic pathway includes:
- Formation of Thiazole Derivative : Reaction of appropriate thiazole precursors with amino acids.
- Oxazole Formation : Cyclization reactions to create the oxazole ring.
- Coupling Reaction : Attachment of the cyclobutanecarboxamide using coupling agents.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Activity (MIC in µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus (G+) | 15 | Inhibition of cell wall synthesis |
| Escherichia coli (G-) | 20 | Disruption of membrane integrity |
| Bacillus subtilis (G+) | 10 | Inhibition of protein synthesis |
| Klebsiella pneumoniae (G-) | 25 | Interference with metabolic pathways |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
The proposed mechanisms through which N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide exerts its effects include:
- Inhibition of Cell Wall Synthesis : The thiazole moiety is believed to interfere with peptidoglycan cross-linking in bacterial cell walls.
- Membrane Disruption : The lipophilic cyclobutanecarboxamide may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Protein Synthesis Inhibition : The compound may bind to ribosomal sites, preventing translation .
Case Studies
Several studies have reported on the biological evaluation of similar compounds with thiazole and oxazole frameworks, reinforcing the potential applications of this compound:
- Study on Antibacterial Efficacy :
- In Vivo Studies :
- Comparative Analysis :
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is compared below with structurally or functionally analogous molecules from the evidence:
PCSK9–LDLR Interaction Inhibitors ()
- Key Compounds: (R)-6-Amino-2-((S)-2-(4-((R)-2-((R)-4-(2-amino-2-oxoethyl)-2,5-dioxoimidazolidin-1-yl)-3-mercaptopropanoyl)piperazin-1-yl)-4-methylpentanamido)-N-((S)-2-oxotetrahydrofuran-3-yl) hexanamide and analogs.
- Structural Differences: These inhibitors feature imidazolidinone and piperazine moieties, absent in the target compound. The target lacks the mercaptopropanoyl and tetrahydrofuran groups but shares carboxamide and amino-oxoethyl functionalities.
- Functional Implications: The imidazolidinone and piperazine groups in compounds likely enhance solubility and protein binding, whereas the target’s cyclobutane may improve steric specificity .
Thioxothiazolidinyl-Acetamides ()
- Key Compounds :
N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide, 2-(3-benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide. - Structural Differences: These compounds possess a thioxothiazolidine core (sulfur-rich, non-aromatic), contrasting with the aromatic thiazole/oxazole in the target. The thioxo (C=S) group in may confer stronger urease inhibition via metal coordination, while the target’s oxazole could favor π-stacking .
- Synthesis :
Isoxazole Carboxamide ()
- Key Compound: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide.
- Structural Differences: Isoxazole (O and N adjacent) vs.
Thiazole-Furan Carboxamide ()
- Key Compound: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide.
- Structural Differences :
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Activity Prediction : The target’s thiazole-oxazole scaffold may mimic ATP-binding motifs in kinases, while the cyclobutane could reduce metabolic degradation compared to linear chains .
- Synthetic Challenges : Regioselective functionalization of thiazole and oxazole rings (vs. simpler furan/isoxazole systems) may require advanced catalysts or protecting-group strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
